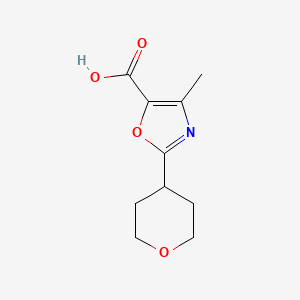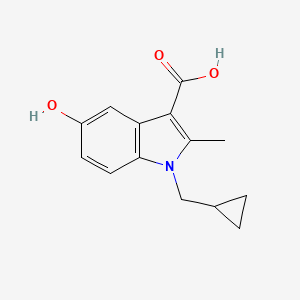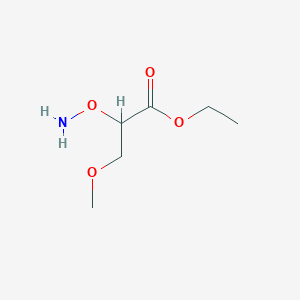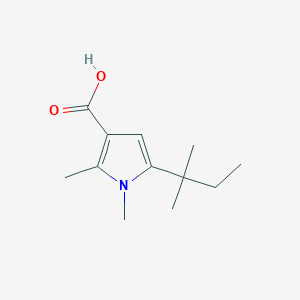![molecular formula C9H12F3N3O B13221690 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a chemical compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an oxadiazole ring
Méthodes De Préparation
The synthesis of 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a trifluoromethyl group can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of appropriate precursors.
Oxadiazole Ring Formation: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the cyclohexyl ring with the oxadiazole ring under suitable reaction conditions, often using catalysts and specific reagents to facilitate the reaction.
Analyse Des Réactions Chimiques
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexyl or oxadiazole rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-[3-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine: This compound has a similar structure but with the trifluoromethyl group in a different position on the cyclohexyl ring.
Cyclohexyl 5-amino-1-(2,6-dichlorophenyl)-1,3,4-oxadiazole: This compound features a dichlorophenyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12F3N3O |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
5-[2-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15) |
Clé InChI |
SOPMGZYDIAZLBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=NN=C(O2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)


![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)


![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)


![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
